6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a bromine atom at the 6-position and a cyclobutyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclobutyl Substitution: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoles.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its efficacy and safety in preclinical and clinical trials.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclobutyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
2-Cyclobutyl-1H-benzo[d]imidazole: Lacks the bromine atom, which can influence its chemical properties and interactions.
Uniqueness: 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination enhances its versatility in chemical reactions and its potential in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-2-cyclobutyl-1H-benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
InChI Key |
MRNQOOTUHRXBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.